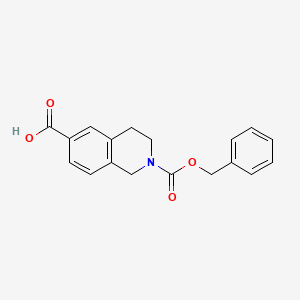
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
描述
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a heterocyclic compound with notable pharmaceutical and research applications. It features a tetrahydroisoquinoline core, a benzyloxycarbonyl group, and a carboxylic acid moiety. These functionalities make it a versatile scaffold in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically starts from commercially available 1,2,3,4-tetrahydroisoquinoline.
N-Carbobenzoxy Protection
Reactant: : 1,2,3,4-tetrahydroisoquinoline.
Reagent: : Benzyl chloroformate.
Conditions: : Basic medium (like sodium hydroxide), room temperature.
Oxidation of Position 6
Reactant: : N-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline.
Reagent: : Potassium permanganate or other oxidizing agents.
Conditions: : Typically conducted in an aqueous medium at elevated temperatures.
Industrial Production Methods
Industrial-scale production often involves similar synthetic routes but optimized for yield, efficiency, and cost. Techniques like continuous flow synthesis might be employed to ensure consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: : Can be further oxidized to introduce new functional groups.
Reduction: : The benzyloxycarbonyl group can be removed via catalytic hydrogenation.
Substitution: : Reactive sites on the tetrahydroisoquinoline core can undergo electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Various electrophiles or nucleophiles depending on the desired modification.
Major Products Formed
Oxidation Products: : Compounds with additional carboxyl or hydroxyl groups.
Reduction Products: : The primary amine after removing the benzyloxycarbonyl group.
Substitution Products: : Varied, based on the reactants used in substitutions.
科学研究应用
Chemistry
Used as a building block for synthesizing more complex heterocyclic compounds.
Functions as a precursor in the synthesis of drugs and natural products.
Biology and Medicine
Explored in the design of enzyme inhibitors due to its scaffold's ability to mimic certain natural substrates.
Studied for its potential neuroprotective and antineoplastic properties.
Industry
Utilized in the synthesis of fine chemicals.
Employed in the development of new materials with unique properties.
作用机制
Mechanism
The compound’s effects are generally mediated through interactions at the molecular level, often involving enzyme inhibition or receptor binding.
Molecular Targets and Pathways
Enzyme Inhibition: : Inhibition of key enzymes by mimicking natural substrates.
Receptor Binding: : Binding to specific receptors to modulate their activity.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid.
2-((Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.
Comparison
Unique Functionalities: : The benzyloxycarbonyl group offers distinct reactivity compared to methoxycarbonyl derivatives.
Versatility: : It serves as a more versatile intermediate in organic synthesis due to its unique combination of functional groups.
If you're delving into lab work or planning an experiment with this compound, make sure to dig into specialized literature for the nitty-gritty details. What part of this compound catches your interest the most?
属性
IUPAC Name |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)15-6-7-16-11-19(9-8-14(16)10-15)18(22)23-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULJODKUGAMOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
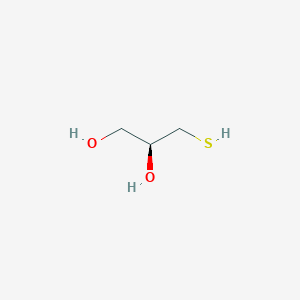
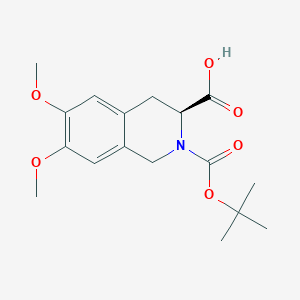
![1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride](/img/structure/B8056968.png)
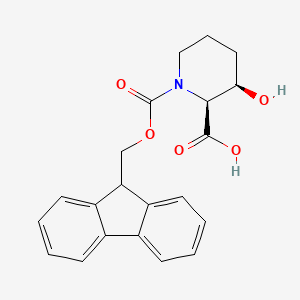
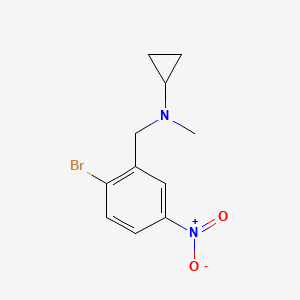
![tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate](/img/structure/B8056989.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]nonanamide](/img/structure/B8056996.png)
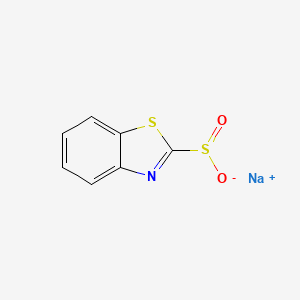
![2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid](/img/structure/B8057008.png)
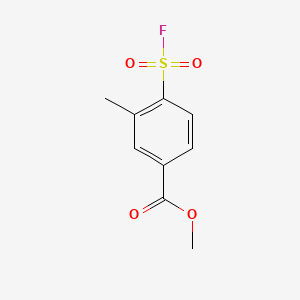
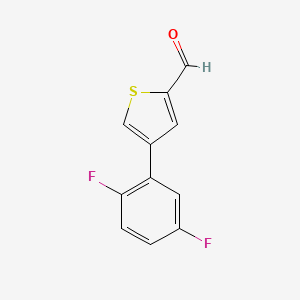
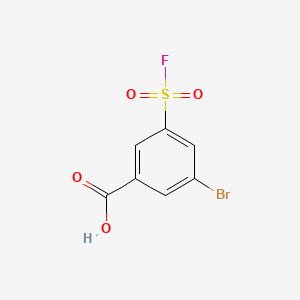
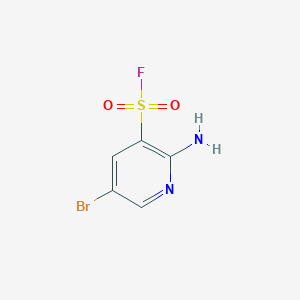
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate](/img/structure/B8057049.png)
